2-(Chloromethyl)-3-fluoroprop-1-ene
Description
2-(Chloromethyl)-3-fluoroprop-1-ene (CAS: 32804-07-2) is a halogenated alkene characterized by a chloromethyl (-CH2Cl) and a fluorine substituent on adjacent carbons of a propene backbone. This structure confers unique reactivity, making it valuable in synthesizing fluorinated polymers or intermediates in pharmaceuticals and agrochemicals. Its safety profile, as per Safety Data Sheets (SDS), highlights risks such as acute inhalation toxicity and respiratory irritation, necessitating strict handling protocols .
Properties
CAS No. |
112110-13-1 |
|---|---|
Molecular Formula |
C4H6ClF |
Molecular Weight |
108.54 g/mol |
IUPAC Name |
2-(chloromethyl)-3-fluoroprop-1-ene |
InChI |
InChI=1S/C4H6ClF/c1-4(2-5)3-6/h1-3H2 |
InChI Key |
LPVAUXPEOCMFRJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CF)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Epichlorohydrin (1-Chloro-2,3-epoxypropane, CAS: 106-89-8)
- Structural Differences : Epichlorohydrin replaces the fluorine atom in 2-(Chloromethyl)-3-fluoroprop-1-ene with an epoxide group (oxirane), altering its electrophilicity and ring-opening reactivity .
- Physical Properties :
- Boiling Point: ~116°C (vs. unrecorded for this compound).
- Volatility: Higher due to smaller molecular weight.
- Toxicity: Both compounds require respiratory protection, but epichlorohydrin is additionally a suspected carcinogen .
Bis(Chloromethyl)Ether (BCME, CAS: 542-88-1)
- Structural Differences : BCME contains two chloromethyl groups linked by an oxygen atom, unlike the fluorinated alkene’s single chloromethyl and fluorine substituents.
- Reactivity : BCME is highly electrophilic, forming DNA adducts, whereas the fluorine in this compound may stabilize adjacent carbons against nucleophilic attack.
- Toxicity: BCME is a potent human carcinogen (IARC Group 1), whereas this compound’s carcinogenicity remains unclassified .
1-Chloro-3-(2-chloroprop-2-enyl)benzene (CAS: 731772-04-6)
- Structural Differences : Incorporates a benzene ring, increasing hydrophobicity and steric bulk compared to the aliphatic this compound .
- Applications : Likely used as a building block in aromatic polymer synthesis, whereas the fluorinated compound may serve in aliphatic fluorocarbon chemistry.
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (CAS: Not provided)
- Structural Differences : Features a thiophene ring and ketone group, contrasting with the halogenated alkene’s simpler structure.
- Reactivity : The ketone enables conjugate addition reactions, unlike the fluorine- and chlorine-driven reactivity of this compound .
Comparative Data Table
| Compound | CAS Number | Key Substituents | Boiling Point | Toxicity Profile | Primary Applications |
|---|---|---|---|---|---|
| This compound | 32804-07-2 | -CH2Cl, -F (propene) | Not reported | Acute inhalation hazard | Fluorinated intermediates |
| Epichlorohydrin | 106-89-8 | -CH2Cl, epoxide | ~116°C | Suspected carcinogen | Epoxy resins |
| Bis(Chloromethyl)Ether | 542-88-1 | Two -CH2Cl groups, ether | 102°C | Carcinogen (IARC Group 1) | Historical use in polymers |
| 1-Chloro-3-(2-chloroprop-2-enyl)benzene | 731772-04-6 | Benzene, -CH2Cl | Not reported | Limited data | Aromatic polymer synthesis |
Key Research Findings
- Reactivity: Fluorine’s electronegativity in this compound enhances stability of transition states in nucleophilic substitutions compared to non-fluorinated analogs .
- Safety: Both this compound and BCME require rigorous ventilation, but BCME’s carcinogenicity necessitates additional containment .
- Synthetic Utility : The fluorinated compound’s dual halogenation offers regioselectivity advantages in cross-coupling reactions, unlike epichlorohydrin’s focus on epoxy formation .
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